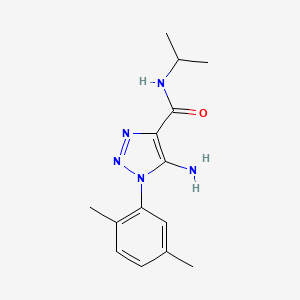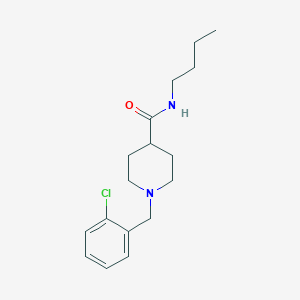![molecular formula C19H15ClN2O2S B5011222 N-(3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5011222.png)
N-(3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two amide groups, which are functional groups consisting of a carbonyl group (C=O) and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit resonance due to the conjugated system of double bonds in the thiophene ring and the carbonyl groups of the amide groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The thiophene ring and the amide groups could potentially be sites of reactivity. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, and the amide groups might participate in condensation reactions .Safety and Hazards
Propiedades
IUPAC Name |
N-[3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-12-7-8-15(11-16(12)20)21-18(23)13-4-2-5-14(10-13)22-19(24)17-6-3-9-25-17/h2-11H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYMWERHYCKJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5011142.png)





![3-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5011165.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B5011168.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-N'-phenylurea](/img/structure/B5011184.png)
![{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5011191.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5011208.png)
![4-(4-fluorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5011214.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5011237.png)